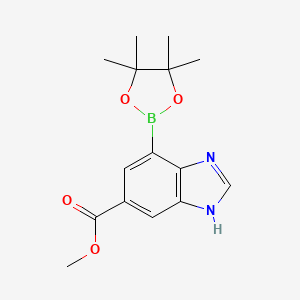

Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate

Description

Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate (CAS: 2377607-24-2) is a heterocyclic compound featuring a benzodiazole core substituted with a tetramethyl dioxaborolane group and a methyl ester. Its molecular formula is C₁₅H₁₉BN₂O₄, with a molecular weight of 302.13 g/mol . The boronate ester moiety (tetramethyl dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, while the benzodiazole scaffold may contribute to biological or material science applications. This compound is commercially available as a pharmaceutical intermediate, highlighting its relevance in synthetic chemistry .

Properties

IUPAC Name |

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(19)20-5)7-11-12(10)18-8-17-11/h6-8H,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXKRDZRKBMZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CN3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. The exact mechanism can vary depending on the application, but it generally involves binding to active sites or altering signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Biological Activity

Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₅H₁₉BN₂O₄

- Molecular Weight : 302.14 g/mol

- CAS Number : 2377607-24-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit significant inhibitory effects on certain enzymes and receptors, which are crucial in various biochemical pathways.

Inhibition Studies

Recent studies have evaluated the inhibitory effects of this compound on caspases, which are key players in apoptosis. The following table summarizes the IC₅₀ values obtained from these studies:

| Target | IC₅₀ (μM) | Selectivity |

|---|---|---|

| Caspase 2 | 5.28 | High |

| Caspase 3 | 6.15 | Moderate |

These results indicate that the compound exhibits selective inhibition towards caspases, which could be leveraged for therapeutic applications in diseases characterized by dysregulated apoptosis.

Cell Viability Assays

Cell viability assays were conducted to assess the compound's cytotoxicity. The results indicated that at concentrations below 10 μM, there was no significant reduction in cell viability. However, at higher concentrations (>50 μM), a marked decrease in viability was observed:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 30 |

These findings suggest that while the compound has potential as an inhibitor, caution should be exercised regarding its concentration-dependent cytotoxic effects.

Case Study: Apoptosis Induction in Cancer Cells

A study investigated the effect of this compound on cancer cell lines. The compound was administered at varying concentrations to assess its effect on apoptosis markers:

-

Experimental Design :

- Cell Lines: HeLa and MCF-7

- Treatment Duration: 24 hours

- Concentrations Tested: 0, 10, 50 μM

-

Results :

- Significant upregulation of pro-apoptotic markers was observed at concentrations above 25 μM.

- Flow cytometry analysis revealed an increase in Annexin V positive cells indicating early apoptosis.

Implications for Drug Development

The promising biological activity of this compound positions it as a candidate for further development as an anticancer agent. Its selective inhibition of caspases suggests potential utility in therapies aimed at modulating apoptotic pathways.

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Models transition states for Pd-mediated oxidative addition and transmetallation steps.

- Docking Studies : Analyze steric effects of the benzodiazole scaffold on boronate ester accessibility (e.g., spatial hindrance from methyl groups).

- Solvent Modeling : COSMO-RS simulations assess solvent interactions that stabilize reactive intermediates .

What factors govern the hydrolytic stability of the tetramethyl dioxaborolan group under aqueous conditions?

Advanced

The stability of the boronate ester is pH- and temperature-dependent:

- Acidic Conditions : Rapid hydrolysis due to protonation of the B-O bond.

- Basic Conditions : Base-catalyzed cleavage via nucleophilic attack.

- Stabilization Strategies : Store the compound at 0–6°C in anhydrous solvents (e.g., THF) with molecular sieves. Kinetic studies using B NMR can monitor hydrolysis rates for protocol optimization .

How do substituents on the benzodiazole core influence electronic properties and reactivity?

Q. Advanced

- Electron-Withdrawing Groups (e.g., ester at C-5): Increase electrophilicity of the boronate ester, enhancing cross-coupling rates.

- Steric Effects : Methyl groups on the dioxaborolane ring hinder transmetallation, requiring bulky ligands (e.g., SPhos) on Pd catalysts.

- UV-Vis Spectroscopy : Correlate substituent effects with shifts in the benzodiazole - transitions .

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Q. Advanced

- Hygroscopicity : Boronate esters often absorb moisture, leading to amorphous solids. Use glovebox techniques for crystal growth.

- Polymorphism : Screen solvent systems (e.g., DMSO/EtOH) to isolate single crystals.

- Weak Interactions : C-H···O/F hydrogen bonds (observed in related structures) stabilize crystal packing but complicate phase purity .

How can researchers validate the regioselectivity of benzodiazole functionalization?

Q. Advanced

- NOESY NMR : Detect spatial proximity between substituents (e.g., methyl ester and boronate groups).

- Isotopic Labeling : C-enriched precursors track substitution patterns via 2D NMR.

- Competitive Coupling Experiments : Compare reactivity of halogenated benzodiazole derivatives under identical conditions .

What are the implications of conflicting catalytic activity data in published protocols?

Advanced

Contradictions often arise from:

- Catalyst Precursors : Pd(OAc) vs. PdCl(PPh) may yield different active species.

- Ligand Effects : Bulky ligands (e.g., XPhos) improve selectivity but reduce turnover in sterically hindered systems.

- Replication : Standardize substrate ratios (e.g., 1:1.2 aryl halide:boronate) and pre-catalyst activation steps (e.g., heating to 80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.